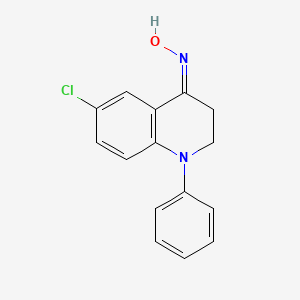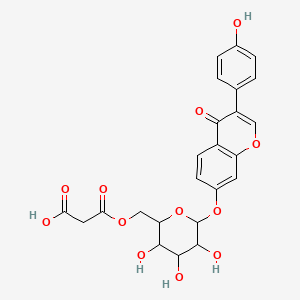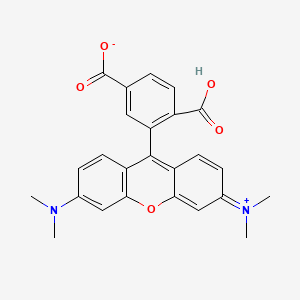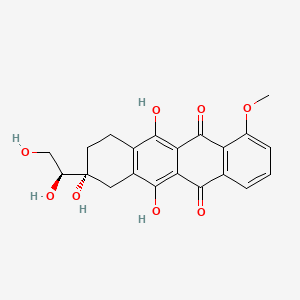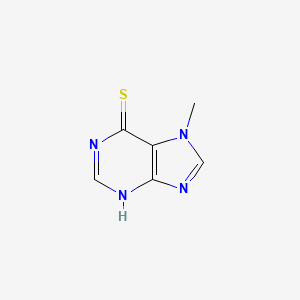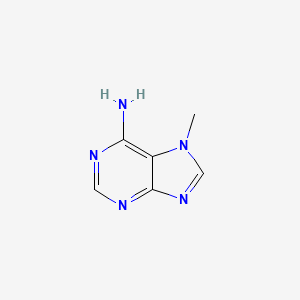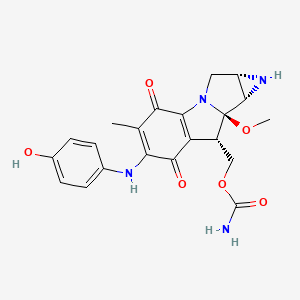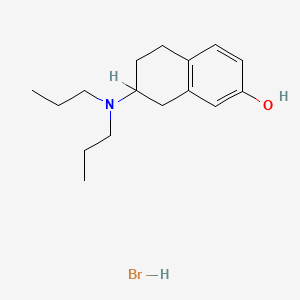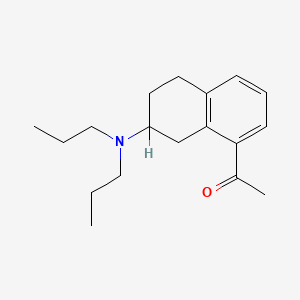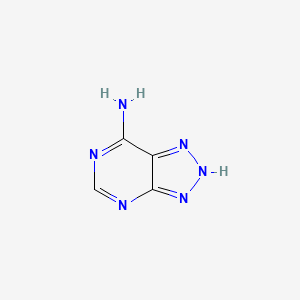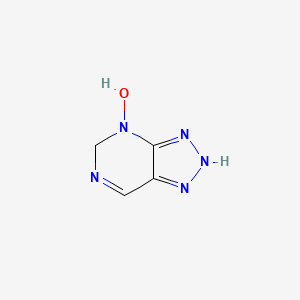![molecular formula C23H23N7O2 B1664267 4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid CAS No. 141872-46-0](/img/structure/B1664267.png)
4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid
Vue d'ensemble
Description
A-81282 est un antagoniste sélectif des récepteurs de l’angiotensine, ciblant spécifiquement les récepteurs de type 1. Il s’agit d’un composé non peptidique de formule moléculaire C23H23N7O2 et d’une masse moléculaire de 429,47 g/mol . Ce composé a été étudié pour son activité antihypertensive potentielle, ce qui en fait un candidat important dans la recherche cardiovasculaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement et la pureté du produit souhaités .
Méthodes de production industrielle
La production industrielle de A-81282 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Cela comprendrait l’utilisation de réacteurs automatisés, de systèmes à écoulement continu et de mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions
A-81282 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.
Substitution : Les cycles biphényle et pyrimidine peuvent subir des réactions de substitution pour introduire différents substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de A-81282 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et améliorer les propriétés pharmacologiques du composé .
Applications de la recherche scientifique
A-81282 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la relation structure-activité des antagonistes des récepteurs de l’angiotensine.
Biologie : Enquête sur ses effets sur les voies de signalisation cellulaire impliquant les récepteurs de l’angiotensine.
Médecine : Exploration comme agent antihypertenseur potentiel en raison de sa capacité à abaisser la pression artérielle.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies cardiovasculaires .
Applications De Recherche Scientifique
A-81282 has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of angiotensin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving angiotensin receptors.
Medicine: Explored as a potential antihypertensive agent due to its ability to lower blood pressure.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases .
Mécanisme D'action
A-81282 exerce ses effets en se liant sélectivement aux récepteurs de l’angiotensine de type 1 et en les antagonisant. Cela empêche la liaison de l’angiotensine II, un puissant vasoconstricteur, réduisant ainsi la pression artérielle. Les cibles moléculaires comprennent les récepteurs de l’angiotensine de type 1, et les voies impliquées sont celles liées au système rénine-angiotensine .
Comparaison Avec Des Composés Similaires
Composés similaires
Losartan : Un autre antagoniste des récepteurs de l’angiotensine avec un mécanisme d’action similaire.
Valsartan : Connu pour ses propriétés antihypertensives et son antagonisme sélectif des récepteurs de l’angiotensine de type 1.
Irbesartan : Utilisé dans le traitement de l’hypertension artérielle et de la néphropathie diabétique.
Unicité
A-81282 est unique en raison de sa forte sélectivité et de sa puissance en tant qu’antagoniste des récepteurs de l’angiotensine de type 1. Il a démontré une activité antihypertensive significative dans les études précliniques, ce qui en fait un candidat prometteur pour la recherche et le développement futurs .
Propriétés
IUPAC Name |
4-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-2-3-12-30(22-20(23(31)32)13-24-15-25-22)14-16-8-10-17(11-9-16)18-6-4-5-7-19(18)21-26-28-29-27-21/h4-11,13,15H,2-3,12,14H2,1H3,(H,31,32)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZXSVWCNDLJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161839 | |
| Record name | Abbott 81282 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141872-46-0 | |
| Record name | 4-[Butyl[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]amino]-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141872-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abbott 81282 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141872460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abbott 81282 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



